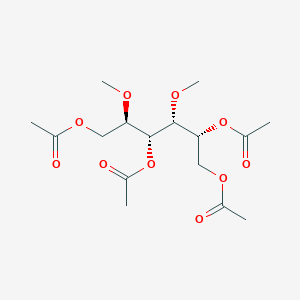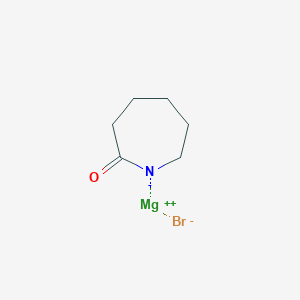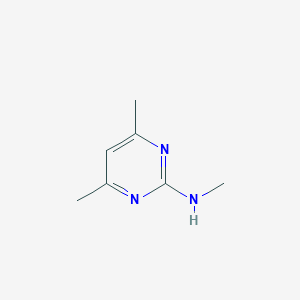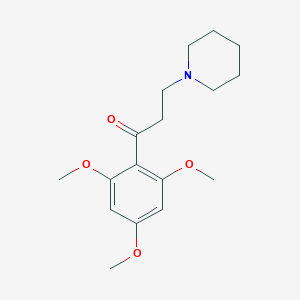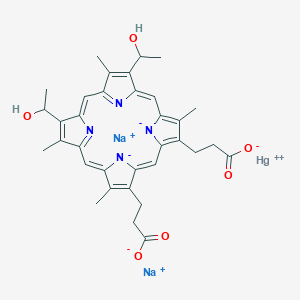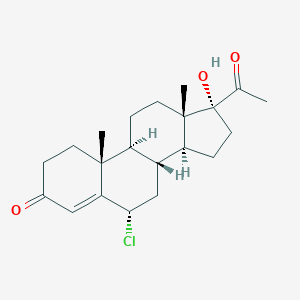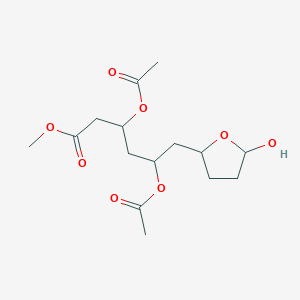
1-Diethoxyphosphorylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diethoxyphosphorylethanol is an organophosphorus compound with the molecular formula C6H15O4P It is characterized by the presence of a phosphoryl group bonded to an ethanol moiety, with two ethoxy groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylethanol can be synthesized through the reaction of diethyl phosphite with ethylene oxide under controlled conditions. The reaction typically involves the use of a catalyst, such as a base, to facilitate the addition of the ethylene oxide to the diethyl phosphite. The reaction is carried out at a moderate temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where diethyl phosphite and ethylene oxide are fed into a reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Diethoxyphosphorylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethoxyphosphoryl acetic acid.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium halides or primary amines are employed in the presence of a suitable solvent and sometimes a catalyst.
Major Products Formed:
Oxidation: Diethoxyphosphoryl acetic acid.
Reduction: Diethoxyphosphine oxide.
Substitution: Various substituted phosphorylethanol derivatives depending on the nucleophile used.
Scientific Research Applications
1-Diethoxyphosphorylethanol has several applications in scientific research:
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of 1-diethoxyphosphorylethanol involves its ability to donate or accept phosphoryl groups in chemical reactions. This property makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as phosphorylation or dephosphorylation processes in biochemical systems.
Comparison with Similar Compounds
Diethyl phosphite: Similar in structure but lacks the ethanol moiety.
Triethyl phosphate: Contains three ethoxy groups attached to phosphorus.
Diethoxyphosphoryl acetic acid: An oxidized form of 1-diethoxyphosphorylethanol.
Uniqueness: this compound is unique due to its specific combination of ethoxy and ethanol groups attached to the phosphorus atom, which imparts distinct reactivity and properties compared to other organophosphorus compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-diethoxyphosphorylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-9-11(8,6(3)7)10-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHUZBQLLNFATG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333890 |
Source


|
| Record name | Diethyl (1-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-73-9 |
Source


|
| Record name | Diethyl P-(1-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


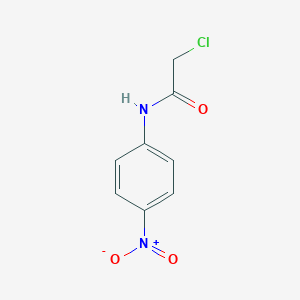

![1,4,4a,5,6,7,8,11,12,12b-Decahydrobenzo[a]anthracene](/img/structure/B98356.png)
